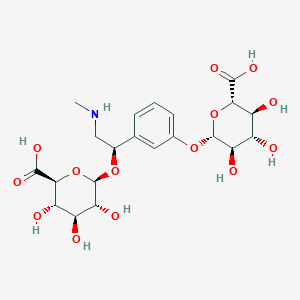
Phenylephrine 2-O-3'-O-Diglucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylephrine 2-O-3’-O-Diglucuronide is a biochemical compound with the molecular formula C21H29NO14 and a molecular weight of 519.45 . It is primarily used in proteomics research . This compound is a derivative of phenylephrine, a well-known alpha-1 adrenergic receptor agonist.
Preparation Methods
The preparation of Phenylephrine 2-O-3’-O-Diglucuronide involves synthetic routes that typically include the glucuronidation of phenylephrine. The reaction conditions for this synthesis are not widely documented in public sources, but it generally involves the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions . Industrial production methods would likely follow similar synthetic routes but on a larger scale, ensuring purity and consistency of the final product.
Chemical Reactions Analysis
Phenylephrine 2-O-3’-O-Diglucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Phenylephrine 2-O-3’-O-Diglucuronide has several scientific research applications:
Chemistry: It is used in the study of glucuronidation processes and the metabolism of phenylephrine.
Biology: It is used to investigate the biological effects of phenylephrine derivatives.
Medicine: It is used in research related to drug metabolism and pharmacokinetics.
Industry: It is used in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of Phenylephrine 2-O-3’-O-Diglucuronide involves its interaction with alpha-1 adrenergic receptors, similar to phenylephrine. This interaction leads to vasoconstriction and an increase in blood pressure . The glucuronidation of phenylephrine may alter its pharmacokinetics and pharmacodynamics, potentially affecting its efficacy and safety profile.
Comparison with Similar Compounds
Phenylephrine 2-O-3’-O-Diglucuronide can be compared with other phenylephrine derivatives, such as:
Phenylephrine: The parent compound, used as a decongestant and vasoconstrictor.
Phenylephrine 3-O-Glucuronide: Another glucuronidated derivative with similar applications.
Phenylephrine 4-O-Glucuronide: A derivative with potential differences in pharmacokinetics and pharmacodynamics.
The uniqueness of Phenylephrine 2-O-3’-O-Diglucuronide lies in its specific glucuronidation pattern, which may influence its biological activity and metabolism .
Properties
Molecular Formula |
C21H29NO14 |
|---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[3-[(1R)-1-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-2-(methylamino)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H29NO14/c1-22-6-9(34-21-15(28)11(24)13(26)17(36-21)19(31)32)7-3-2-4-8(5-7)33-20-14(27)10(23)12(25)16(35-20)18(29)30/h2-5,9-17,20-28H,6H2,1H3,(H,29,30)(H,31,32)/t9-,10-,11-,12-,13-,14+,15+,16-,17-,20+,21+/m0/s1 |
InChI Key |
VDQQBBUYOKHAOY-GYSDEIIGSA-N |
Isomeric SMILES |
CNC[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















